3-p-coumaroylquinic acid

描述

3-p-coumaroylquinic acid: is a naturally occurring compound found in various plants. It is a derivative of quinic acid and coumaric acid, and it plays a significant role in the biosynthesis of chlorogenic acid, which is known for its antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-p-coumaroylquinic acid typically involves the esterification of quinic acid with coumaric acid. This reaction can be catalyzed by enzymes such as 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase . The reaction conditions often include the presence of NADPH, oxygen, and specific pH levels to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Microorganisms such as bacteria, fungi, and yeast are used to produce the compound in large quantities. The fermentation process involves optimizing strain selection, process development, and scale-up production .

化学反应分析

Types of Reactions: 3-p-coumaroylquinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to trans-5-O-caffeoyl-D-quinate through the action of 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase .

Common Reagents and Conditions: Common reagents used in these reactions include NADPH, oxygen, and specific enzymes. The reaction conditions often involve controlled pH levels, temperature, and the presence of cofactors to ensure optimal enzymatic activity .

Major Products: The major product formed from the oxidation of this compound is trans-5-O-caffeoyl-D-quinate .

科学研究应用

Chemistry: In chemistry, 3-p-coumaroylquinic acid is studied for its role in the biosynthesis of chlorogenic acid and other phenolic compounds. It is also used as a model compound to study esterification and enzymatic reactions .

Biology: In biology, this compound is investigated for its role in plant metabolism and its contribution to the antioxidant properties of plants. It is also studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for preventing oxidative stress-related diseases .

Industry: In the industry, this compound is used in the production of dietary supplements and functional foods due to its health benefits. It is also utilized in the cosmetic industry for its antioxidant properties .

作用机制

The mechanism of action of 3-p-coumaroylquinic acid involves its conversion to trans-5-O-caffeoyl-D-quinate by the enzyme 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase. This reaction requires NADPH and oxygen and results in the incorporation of an oxygen atom into the compound . The molecular targets and pathways involved include the phenylpropanoid biosynthesis pathway, which is crucial for the production of various phenolic compounds in plants .

相似化合物的比较

- trans-5-O-caffeoyl-D-quinate

- 4-coumaroylshikimic acid

- Chlorogenic acid

Comparison: 3-p-coumaroylquinic acid is unique due to its specific structure and role in the biosynthesis of chlorogenic acid. While similar compounds like trans-5-O-caffeoyl-D-quinate and 4-coumaroylshikimic acid also participate in phenylpropanoid biosynthesis, this compound serves as a precursor to these compounds .

生物活性

3-p-Coumaroylquinic acid (3-p-CQA) is a phenolic compound derived from the esterification of p-coumaric acid and quinic acid. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 3-p-CQA.

Chemical Structure and Properties

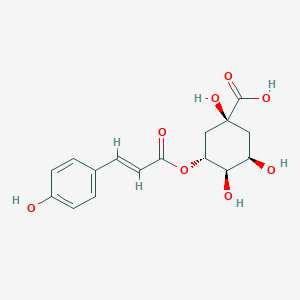

This compound is part of a larger family of p-coumaroylquinic acids, which also includes other isomers like 4-p-coumaroylquinic acid. The structural formula can be represented as follows:

This compound exhibits unique properties due to the presence of both the p-coumaroyl moiety and the quinic acid backbone, which contribute to its biological efficacy.

Antioxidant Activity

Research indicates that 3-p-CQA possesses significant antioxidant properties. It effectively scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage associated with various diseases. A study highlighted its ability to protect against oxidative damage by enhancing the activity of endogenous antioxidant enzymes .

Antimicrobial Properties

The antimicrobial activity of 3-p-CQA has been investigated against several pathogenic microorganisms. It has shown moderate inhibitory effects against foodborne pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 10 mg/mL. The mechanism appears to involve disruption of the bacterial cell membrane, leading to increased membrane fluidity and loss of integrity .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 - 10 |

| Escherichia coli | 5 - 10 |

| Listeria monocytogenes | 7.5 - 15 |

Anti-inflammatory Effects

In addition to its antioxidant properties, 3-p-CQA exhibits anti-inflammatory effects. It has been shown to inhibit the activation of pro-inflammatory cytokines such as IL-1β and TNFα in various models of inflammation . This suggests that it may play a role in managing inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of 3-p-CQA, particularly in models of stress-induced depression. In animal studies, treatment with this compound alleviated depression-like behaviors and cognitive deficits induced by chronic stress. Mechanistically, it appears to modulate neuroinflammation through inhibition of the AGE-RAGE signaling pathway, which is implicated in neurodegenerative conditions .

Case Studies and Clinical Implications

A notable case study involved the use of p-coumaric acid (closely related to 3-p-CQA) in a chronic corticosterone-induced depression model. The results indicated that treatment with p-coumaric acid significantly reduced immobility time in forced swim tests and improved memory performance in Y-maze tasks . These findings suggest potential therapeutic applications for compounds like 3-p-CQA in treating mood disorders.

属性

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRSEYFENKXDIS-OTCYKTEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899-30-5, 5746-55-4 | |

| Record name | P-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Coumaroylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-P-COUMAROYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。